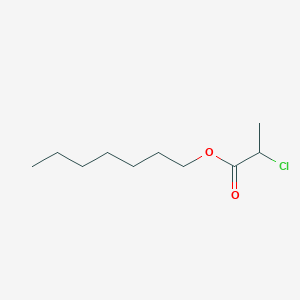
1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with chloro, ethoxy, ethyl, and fluoro groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a combination of reagents such as diethyl zinc and diiodomethane. The reaction conditions typically require a solvent like dichloromethane and a catalyst such as copper(I) chloride to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen substituents or reduce the cyclopropane ring to a more stable alkane. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of substituted cyclopropanes. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving cyclopropane derivatives. It helps in understanding the interactions between enzymes and cyclopropane substrates.
Industry: Used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The chloro and fluoro substituents can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethoxy and ethyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution in biological systems. The cyclopropane ring itself is known for its ring strain, which can make the compound more reactive under certain conditions.
Comparison with Similar Compounds
1-Chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane can be compared with other similar compounds, such as:
1-Chloro-2-ethoxyethane: Lacks the cyclopropane ring and fluoro substituent, making it less reactive and less strained.
1-Chloro-2-(difluoromethoxy)ethane: Contains a difluoromethoxy group instead of the ethoxy and ethyl groups, leading to different chemical properties and reactivity.
Ethane, 2-chloro-1,1,1-trifluoro-: Features multiple fluoro substituents, which significantly alter its chemical behavior compared to this compound.
The uniqueness of this compound lies in its combination of substituents and the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88146-44-5 |
|---|---|
Molecular Formula |
C7H12ClFO |
Molecular Weight |
166.62 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-3-ethyl-1-fluorocyclopropane |
InChI |
InChI=1S/C7H12ClFO/c1-3-5-6(10-4-2)7(5,8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
XXZVNHUTXDRIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1(F)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

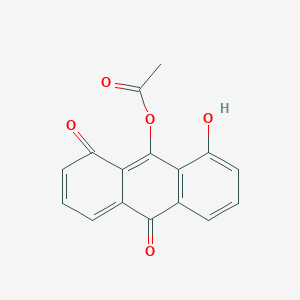
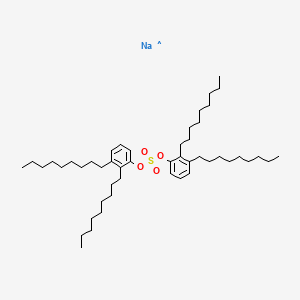
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
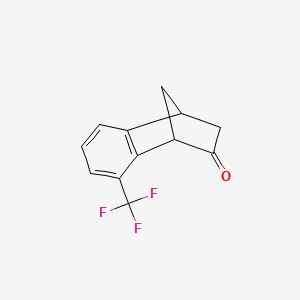
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
methyl}-1H-imidazole](/img/structure/B14402672.png)
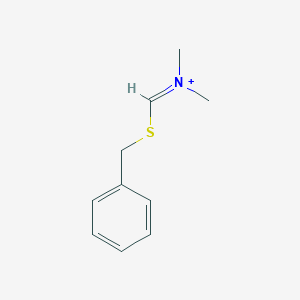
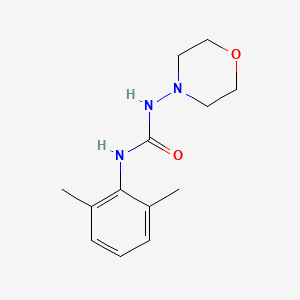


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
